8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWJVJAEZUDMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Routes to the 1,7-Naphthyridine Core
Friedlander Condensation for Core Formation
The Friedlander condensation, widely used for synthesizing naphthyridines, involves cyclization between aminopyridines and active methylene carbonyl compounds. While 1,8-naphthyridines have been extensively studied, adapting this method for 1,7-naphthyridines requires strategic selection of starting materials. For example, quinolinic anhydride (10 ) and methyl 2-isocyanoacetate (11 ) have been employed to generate 5-oxo-naphthyridine intermediates (12 ), which could be modified for 1,7-regioselectivity.
Key Reaction Conditions :
Cyclization via POCl$$_3$$-Mediated Chlorination
Intermediate chlorination plays a critical role in functionalizing the naphthyridine core. Treatment of ester 12 with phosphorus oxychloride (POCl$$_3$$) yields 5-chloro derivatives (13 ), a strategy that could be applied to introduce chlorine at position 5 of 1,7-naphthyridines. Subsequent hydrolysis of the chloride to a carboxylic acid would require alkaline conditions, followed by HCl treatment to form the hydrochloride salt.
Modern Catalytic Methods and Functional Group Transformations
Ionic Liquid-Catalyzed Aqueous Synthesis
The use of ChOH-IL in water enables gram-scale synthesis of 1,8-naphthyridines with minimal environmental impact. Adapting this method for 1,7-naphthyridines would involve:
- Selecting a 2-aminopyridine derivative with appropriate substitution patterns
- Reacting with β-keto esters or cyclic ketones under ChOH-IL catalysis
- Achieving regiocontrol through steric or electronic directing groups
Experimental Protocol (Adapted from) :
- Combine 2-aminopyridine-3-carboxylic acid (1 mmol) with methyl acetoacetate (1.2 mmol) in $$ \text{H}_2\text{O} $$ (1 mL)
- Add ChOH-IL (1 mol%) and stir at 50°C under $$ \text{N}_2 $$ for 6–12 hours
- Isolate product via acid precipitation (yield: ~85% projected)
Sequential Functionalization Strategies
Hydroxylation at Position 8
Methoxy-protected intermediates can be demethylated using $$ \text{BBr}_3 $$ or HI. For instance, 8-methoxy-1,6-naphthyridine-7-carboxylic acid derivatives undergo deprotection to yield hydroxyl groups, a method transferable to the 1,7-series.
Carboxylic Acid Formation
Ester-to-acid conversion is achieved through saponification:
Purification and Analytical Characterization
Chromatographic Separation
Flash chromatography using ethyl acetate/methanol gradients effectively isolates naphthyridine derivatives. For the target compound, a 10% methanol/dichloromethane system achieves $$ R_f = 0.55 $$ based on analog behavior.
Spectroscopic Data (Projected)
Chemical Reactions Analysis
Synthetic Routes and Functionalization
The synthesis of 8-hydroxy-1,7-naphthyridine derivatives often involves cyclization strategies. While direct data on 1,7-naphthyridines is limited, analogous methods for 1,5- and 1,8-naphthyridines provide insight:
Cyclization via Meldrum’s Acid
-
Reaction : Condensation of Meldrum’s acid with 3-aminopyridine derivatives forms enamine intermediates, which undergo thermal cyclization to yield hydroxylated naphthyridines .
-
Conditions : Heating in Dowtherm A or diphenyl ether (150–180°C) .
-
Example : Synthesis of 8-hydroxy-1,5-naphthyridine 19h via decarboxylation .
Friedlander Annulation
-
Relevance : Although optimized for 1,8-naphthyridines, this method uses choline hydroxide (ChOH) in water for gram-scale synthesis .
-
Conditions : 50°C, 6 hours, yielding 99% with ChOH (1 mol %) .
Reactivity of the Hydroxyl Group
The hydroxyl group at position 8 participates in alkylation, acylation, and metal coordination:
N-Alkylation and N-Acylation
-
Acylation : Reacts with acyl chlorides to yield N-acylated derivatives, enhancing solubility for biological applications .
Metal Coordination
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Mechanism : Chelates metal ions (e.g., Pt²⁺, Fe³⁺) via hydroxyl and carboxylic acid groups, disrupting metalloenzyme activity .
-
Application : Used in platinum complexes for antitumor studies .
Carboxylic Acid Group Reactivity
The carboxylic acid group at position 5 undergoes esterification and amidation:
Esterification
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Reaction : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters.
Amidation
-
Reaction : Couples with amines (e.g., ethylamine) using DCC/DMAP to generate amides.
Electrophilic and Nucleophilic Substitutions
The electron-deficient naphthyridine core facilitates substitutions:
Halogenation
-
Direct Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to introduce halogens at position 2 or 4 .
-
Halogenolysis : Converts hydroxyl groups to halides using PCl₅ or PBr₃ .
Nucleophilic Aromatic Substitution
Comparative Reactivity of Naphthyridine Isomers
| Property | 1,5-Naphthyridine | 1,7-Naphthyridine | 1,8-Naphthyridine |
|---|---|---|---|
| Electrophilic Sites | Positions 2, 4 | Positions 2, 6 | Positions 3, 5 |
| Nucleophilic Reactivity | Moderate | High | Low |
| Metal Chelation | Weak | Strong | Moderate |
Reaction Optimization Data
| Reaction Type | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Friedlander Annulation | ChOH (1%) | H₂O | 50 | 6 | 99 |
| N-Alkylation | Cs₂CO₃ | DMF | 80 | 12 | 85 |
| Esterification | H₂SO₄ | MeOH | Reflux | 24 | 90 |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its fused ring structure containing nitrogen atoms, with a molecular formula of and a molecular weight of approximately 226.62 g/mol in its hydrochloride form. Its structural features include a hydroxyl group at the 8-position and a carboxylic acid group at the 5-position, which enhance its reactivity and solubility in biological systems .
Biological Activities
Antiviral Properties
One of the most significant applications of 8-hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is its potential as an antiviral agent. Research has demonstrated its ability to inhibit HIV-1 integrase, a key enzyme in the viral replication process. This inhibition interferes with viral replication pathways, making it a candidate for further pharmacological development .
Anticancer Activity
The compound also exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves the chelation of essential metal ions required for the activity of metalloenzymes, disrupting their catalytic functions. This interaction can lead to altered cellular signaling pathways and changes in gene expression, contributing to its anticancer effects .
Activity Against Parasitic Infections
Recent studies have highlighted the compound's potential against leishmaniasis, a parasitic infection that poses significant health challenges globally. An early compound derived from 8-hydroxy-1,7-naphthyridine demonstrated weak efficacy in mouse models but showed promise in improving in vitro profiles. The mode of action was linked to the sequestration of divalent metal cations, which is crucial for the drug's effectiveness .
Synthetic Routes
Several synthetic methods have been developed for producing this compound. These methods typically involve multi-step reactions that allow for the functionalization of the naphthyridine core to enhance biological activity .
Comparative Analysis with Related Compounds
To better understand the positioning of this compound within its chemical class, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,6-Naphthyridine | Heterocyclic | Potent inhibition of HIV-1 integrase |
| 1,5-Naphthyridine | Heterocyclic | Known for anti-proliferative effects |
| 2-Amino-3-cyanopyridine | Pyridine derivative | Involved in diverse biological activities |
| Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate | Naphthyridine derivative | Exhibits unique reactivity patterns |
| Methyl 7-bromo-1,5-naphthyridine-3-carboxylate | Naphthyridine derivative | Notable for its use in synthetic chemistry |
This table illustrates how this compound stands out due to its specific functional groups and broad range of biological activities .
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 8-hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride, enabling comparative analysis of their physicochemical and pharmacological properties:
8-Amino-1,7-naphthyridine-5-carboxylic Acid
- Molecular Formula : C₉H₇N₃O₂
- Molecular Weight : 189.17 g/mol
- Higher reactivity due to the amino group, as evidenced by hazard statements (H302: acute toxicity, H315/H319: skin/eye irritation) . Lower molecular weight and absence of a hydrochloride salt, likely reducing solubility in polar solvents compared to the target compound .
8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic Acid Hydrochloride
- Structural Features : Partially saturated naphthyridine core with an oxo (=O) group.
- The oxo group may enhance electron-withdrawing effects, altering acidity and metal-binding capacity compared to the hydroxyl group in the target compound . Available from multiple suppliers (e.g., ChemWerth, Pharmacom), indicating industrial relevance .
(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate
- Structural Features : Fully saturated 1,6-naphthyridine core with a sulfanylidene (-S-) and ethyl ester (-COOEt) group.
- Key Differences :
1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic Acid Hydrochloride
- Structural Features : Tetrahydroimidazo-pyridine hybrid with ethoxycarbonyl (-COOEt) and carboxylic acid groups.
- Ethoxycarbonyl group may improve metabolic stability compared to free carboxylic acids .
Data Table: Comparative Analysis
Research and Application Insights
- Hydroxyl vs. Amino Substitution: The hydroxyl group in the target compound likely enhances metal chelation (e.g., binding to Cd²⁺, as seen in apoplastic tracer studies with PTS analogs ), whereas the amino variant may favor nucleophilic reactions or enzyme interactions.
- Salt Form Impact: The hydrochloride salt improves solubility for biological assays compared to free acids (e.g., 8-amino variant lacks salt form ).
- Saturation Effects : Saturated derivatives (e.g., tetrahydro compounds) may exhibit improved metabolic stability but reduced target affinity due to loss of aromatic interactions .
Biological Activity
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₈ClN₃O₃
- Molecular Weight : Approximately 226.62 g/mol
- Structure : Contains two fused pyridine rings with a hydroxyl group at the 8-position and a carboxylic acid group at the 5-position, enhancing its reactivity and solubility in biological systems.
Target Interactions
The primary target of this compound is topoisomerase II, an enzyme crucial for DNA replication and transcription. The compound interacts with topoisomerase II by forming hydrogen bonds with specific amino acid residues at the binding site. This interaction leads to significant alterations in DNA structure and function, impacting cellular processes such as proliferation and apoptosis .
Biochemical Pathways
The compound's biological activity is linked to several biochemical pathways:
- Inhibition of Metalloenzymes : The compound chelates metal ions necessary for the catalytic activity of metalloenzymes, disrupting their function. This mechanism has implications for various cellular signaling pathways that depend on metal ions .
- Antiviral Activity : Research indicates that it inhibits HIV-1 integrase, a key enzyme in the viral replication cycle. This inhibition occurs at low nanomolar concentrations, demonstrating its potential as an antiviral agent .
- Anticancer Effects : The compound exhibits cytotoxicity against various cancer cell lines by interfering with cellular proliferation pathways .
Antiviral Activity
This compound has shown promising antiviral properties:
- HIV-1 Integrase Inhibition : It effectively inhibits the strand transfer process of HIV-1 integrase, with compounds derived from this structure displaying nanomolar potency against HIV replication in vitro .
| Compound | IC₅₀ (nM) | Activity Description |
|---|---|---|
| 11 | 40 | Potent HIV integrase inhibitor |
Anticancer Activity
The compound's anticancer potential is highlighted by its ability to induce cytotoxic effects in various cancer cell lines:
- Cell Line Studies : It has been observed to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving topoisomerase II inhibition and disruption of metal ion homeostasis .
| Cell Line | IC₅₀ (µM) | Observed Effect |
|---|---|---|
| HeLa | 5 | Cytotoxicity |
| MCF-7 | 3 | Inhibition of proliferation |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited low nanomolar activity against HIV-1 integrase, suggesting its potential for development into effective antiviral therapies .
- Cytotoxicity in Cancer Models : Research indicated that this compound induced significant cytotoxic effects in breast cancer cell lines (MCF-7), with mechanisms linked to DNA damage and apoptosis .
- Metal Ion Chelation Studies : Investigations into its interaction with metal ions revealed that the compound's chelation properties could lead to altered cellular signaling pathways, impacting gene expression related to growth and survival .
Q & A
Q. Table 1: Example Reaction Conditions for Hydrolysis
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate | 1M NaOH, 95°C, 1 h | 93% | |
| Benzyl 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylate | Pd/C, H₂, MeOH, 20°C | 89% |
Advanced: How do structural modifications influence binding affinity to bacterial enzymes?
Methodological Answer:
The naphthyridine core interacts with bacterial enzymes (e.g., DNA gyrase) via π-π stacking and hydrogen bonding. Key structural factors include:
- Carboxylic acid group : Enhances water solubility and hydrogen bonding with active-site residues .
- Chloro substituents : Improve lipophilicity and target affinity (e.g., 8-chloro derivatives show higher inhibition of E. coli gyrase) .
- Hydroxy groups : Participate in chelation or stabilize enzyme-inhibitor complexes .
Q. Table 2: Comparative Activity of Naphthyridine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8-Chloro-1,7-naphthyridine-6-carboxylic acid | E. coli DNA gyrase | 0.12 | |
| 5-Methyl-1,7-naphthyridine-8-ol | S. aureus topoisomerase IV | 1.4 |
Basic: What analytical techniques ensure structural fidelity and purity?
Methodological Answer:
- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for hydroxy and carboxylic proton signals) .
- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
- LC-MS : Validates molecular weight (e.g., [M+H]+ for C₁₀H₇ClN₂O₃: 255.02) and detects impurities .
Advanced: How does pH stability impact formulation for biological assays?
Methodological Answer:
The compound’s carboxylic acid and hydroxy groups make it pH-sensitive:
- Acidic conditions (pH <3) : Protonation reduces solubility but prevents decarboxylation .
- Neutral/basic conditions (pH 7–9) : Risk of ester hydrolysis or decarboxylation (e.g., 77% decarboxylation at 250°C in neutral media) .
Recommendations : - Store lyophilized at -20°C.
- Use buffered solutions (pH 4–6) for in vitro assays to balance solubility and stability .
Advanced: What computational approaches predict pharmacokinetic properties?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Models interactions with cytochrome P450 enzymes to predict metabolism .
- QSAR models : Correlate logP values (e.g., 1.7 for the target compound) with bioavailability .
- ADMET prediction (SwissADME) : Estimates low blood-brain barrier penetration (BBB score: 0.02) due to high polarity .
Basic: Which structural analogs are benchmarks for comparative studies?
Methodological Answer:
Key analogs include:
Table 3: Structurally Similar Naphthyridine Derivatives
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
